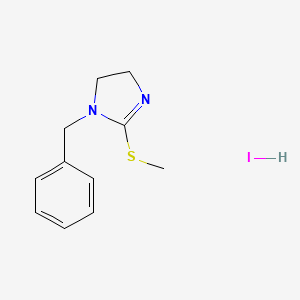
1-benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide is a useful research compound. Its molecular formula is C11H15IN2S and its molecular weight is 334.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound features a five-membered ring structure that includes both nitrogen and sulfur atoms, contributing to its unique biological properties. Recent studies have explored its biological activity, particularly its antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Research indicates that compounds within the imidazole family, including this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives of imidazole showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 µg/ml against various pathogens .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative 1 | 50 | S. typhi |
| Benzimidazole Derivative 2 | 250 | C. albicans |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has been extensively studied. Compounds structurally related to this compound have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB. In vitro studies suggest that these compounds can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | NF-κB/AP-1 inhibition |
| Pyrazolo[1,5-a]quinazoline | 4.8 - 30.1 | Cytokine inhibition |
Anticancer Activity
The anticancer properties of imidazole derivatives are also notable. Studies have shown that compounds with imidazole rings can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Study: Anticancer Effects
In a recent study evaluating a series of imidazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The most promising derivatives had IC50 values below 20 µM, indicating strong potential for further development as anticancer agents .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with receptors that regulate immune responses or cell proliferation.
Understanding the precise mechanism will require further pharmacological studies and structure-activity relationship (SAR) assessments.
Propiedades
IUPAC Name |
1-benzyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.HI/c1-14-11-12-7-8-13(11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBRGKNFLBOXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1CC2=CC=CC=C2.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














